molecular formula C19H18N2O4 B2969555 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate CAS No. 860784-02-7

4-nitrobenzyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B2969555
CAS No.: 860784-02-7
M. Wt: 338.363
InChI Key: GRXNQKWXKCTVBH-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate is an organic compound with the molecular formula C19H18N2O4 This compound features a nitrobenzyl group attached to an indole moiety via a butanoate linker

Scientific Research Applications

4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its indole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Safety and Hazards

The compound has been associated with the hazard statements H302, H312, and H332 . These correspond to hazards related to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

Future Directions

Indole derivatives, such as “(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on developing new derivatives and exploring their potential applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-nitrobenzyl alcohol with 4-(1H-indol-3-yl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Aminobenzyl 4-(1H-indol-3-yl)butanoate.

    Reduction: 4-Nitrobenzyl alcohol and 4-(1H-indol-3-yl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate shares structural similarities with compounds such as:
    • 4-Nitrobenzyl alcohol
    • 4-(1H-indol-3-yl)butanoic acid
    • 4-Aminobenzyl 4-(1H-indol-3-yl)butanoate

Uniqueness

The uniqueness of this compound lies in its combined structural features of the nitrobenzyl and indole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19(25-13-14-8-10-16(11-9-14)21(23)24)7-3-4-15-12-20-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,20H,3-4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXNQKWXKCTVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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